Antitumor agent-76

Aqueous Solubility Prodrug Formulation

Choose Antitumor agent-76 (Compound TP-P1) for its superior 6.13 mg/mL aqueous solubility vs. insoluble Triptolide, and rapid 45-min complete conversion in human plasma vs. >24h for Minnelide. This oral, fast-release prodrug demonstrates robust in vivo AML efficacy (THP-1/MV-4-11 xenografts) and high synthetic yield, offering distinct advantages for reproducible in vivo studies and formulation R&D.

Molecular Formula C28H36ClNO10
Molecular Weight 582.0 g/mol
Cat. No. B12397528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-76
Molecular FormulaC28H36ClNO10
Molecular Weight582.0 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl
InChIInChI=1S/C28H35NO10.ClH/c1-14(2)26-21(38-26)22-28(39-22)25(3)5-4-15-16(12-35-23(15)32)17(25)10-18-27(28,37-18)24(26)36-20(31)13-34-19(30)11-29-6-8-33-9-7-29;/h14,17-18,21-22,24H,4-13H2,1-3H3;1H/t17-,18-,21-,22-,24+,25-,26-,27+,28+;/m0./s1
InChIKeyOKLCHSGJVVTILC-ARZJKCABSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-76: A Water-Soluble, Rapid-Release Triptolide Prodrug for AML Research


Antitumor agent-76 (Compound TP-P1) is a synthetic, small-molecule prodrug of triptolide, a potent but poorly soluble diterpene triepoxide [1]. Designed as a water-soluble, orally bioavailable, and rapid-release triptolide precursor, this compound exhibits strong anticancer effects, specifically against acute myeloid leukemia (AML) models [2]. Its molecular formula is C28H36ClNO10, with a molecular weight of 582.04 g/mol, and its CAS number is 2787593-12-6 .

Why Generic Substitution Fails: Differentiating Antitumor Agent-76 from Triptolide and Minnelide


Antitumor agent-76 is not interchangeable with its parent compound triptolide or with the clinically investigated prodrug Minnelide. Triptolide's clinical utility is severely restricted by its poor aqueous solubility and narrow therapeutic window [1]. Minnelide, the only water-soluble triptolide prodrug in clinical trials, is limited by a slow in vivo release rate (>24 hours for complete conversion) and low synthetic yield (39%) [2]. Antitumor agent-76 addresses these specific shortcomings through a unique prodrug design, offering verifiable improvements in solubility, release kinetics, and synthetic efficiency that directly translate into distinct experimental and procurement advantages [1].

Quantitative Evidence Guide: Head-to-Head Differentiation Data for Antitumor Agent-76


Solubility and Formulation: A Direct Comparison with Triptolide

The aqueous solubility of Antitumor agent-76 is significantly improved compared to its parent drug, triptolide. This is a critical differentiation point as triptolide is known for its poor water solubility, which limits its formulation options and in vivo bioavailability .

Aqueous Solubility Prodrug Formulation AML

Pharmacokinetic Edge: Rapid Plasma Conversion vs. Minnelide

Antitumor agent-76 demonstrates a substantially faster conversion to its active metabolite, triptolide, in plasma compared to Minnelide, the leading water-soluble triptolide prodrug in clinical trials. This rapid release is a key differentiator, as Minnelide's slow conversion is a known limitation [1]. Antitumor agent-76 achieves complete conversion within 45 minutes in human plasma, whereas Minnelide requires more than 24 hours for the same process [2].

Pharmacokinetics Prodrug Conversion Plasma Stability Minelde

Cellular Potency in AML: Quantified IC50s Against THP-1 and MV-4-11

In vitro, Antitumor agent-76 exhibits potent, concentration-dependent antiproliferative activity against human AML cell lines, with a notable difference in sensitivity between cell lines [1]. Importantly, this activity is selective, with no observed cytotoxicity towards normal cells [1].

IC50 Cell Proliferation AML THP-1 MV-4-11

In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in Xenografts

Antitumor agent-76 demonstrates robust, dose-dependent antitumor activity in vivo against human AML xenograft models . Its efficacy at low doses, including complete tumor regression, highlights its therapeutic potential .

Xenograft In Vivo Efficacy AML TGI

Validated Application Scenarios for Antitumor Agent-76 Research


Acute Myeloid Leukemia (AML) Preclinical Research

Use Antitumor agent-76 as a chemical probe to investigate the role of triptolide's targets in AML models. Its validated in vivo efficacy in THP-1 and MV-4-11 xenograft models, with quantified IC50s and tumor growth inhibition data, makes it a reliable reference compound for studying AML pathogenesis and evaluating novel combination therapies [1].

Prodrug Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Employ Antitumor agent-76 as a model compound to study the impact of rapid prodrug conversion on therapeutic outcomes. Its distinct release profile compared to Minnelide (complete conversion in human plasma in 45 min vs. >24 hours) provides a clear system for investigating the relationship between activation rate and in vivo efficacy [1].

Aqueous Formulation Development and In Vivo Dosing

Utilize Antitumor agent-76 in studies requiring aqueous formulations, such as intraperitoneal or intravenous administration in rodents. Its high aqueous solubility (6.13 mg/mL) overcomes a key limitation of its parent compound triptolide, enabling more versatile and physiologically relevant dosing regimens in animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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